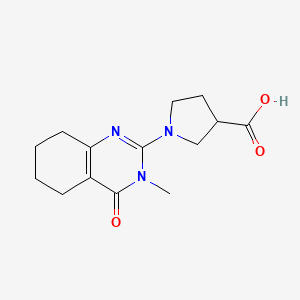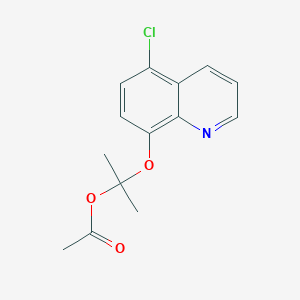
2-((5-Chloroquinolin-8-yl)oxy)propan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Chloroquinolin-8-yl)oxy)propan-2-yl acetate is a chemical compound with the molecular formula C14H14ClNO3 and a molecular weight of 279.72 g/mol . It is known for its unique structure, which includes a quinoline ring substituted with a chlorine atom and an acetate ester group. This compound has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloroquinolin-8-yl)oxy)propan-2-yl acetate typically involves the reaction of 5-chloro-8-hydroxyquinoline with isopropyl acetate in the presence of a suitable catalyst . The reaction conditions often include heating the reactants under reflux and using a solvent such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified through techniques such as distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-((5-Chloroquinolin-8-yl)oxy)propan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chlorine atom on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
2-((5-Chloroquinolin-8-yl)oxy)propan-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((5-Chloroquinolin-8-yl)oxy)propan-2-yl acetate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes involved in cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate: This compound has a similar quinoline structure but with a different ester group.
Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate: Another similar compound with an ethyl ester group instead of an isopropyl ester.
Uniqueness
2-((5-Chloroquinolin-8-yl)oxy)propan-2-yl acetate is unique due to its specific ester group, which can influence its reactivity and biological activity. The presence of the isopropyl acetate group may enhance its solubility and stability compared to other similar compounds .
Properties
Molecular Formula |
C14H14ClNO3 |
|---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
2-(5-chloroquinolin-8-yl)oxypropan-2-yl acetate |
InChI |
InChI=1S/C14H14ClNO3/c1-9(17)18-14(2,3)19-12-7-6-11(15)10-5-4-8-16-13(10)12/h4-8H,1-3H3 |
InChI Key |
XXUJFYJPWMZHHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C)(C)OC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid](/img/structure/B11847283.png)
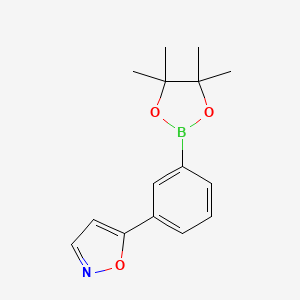


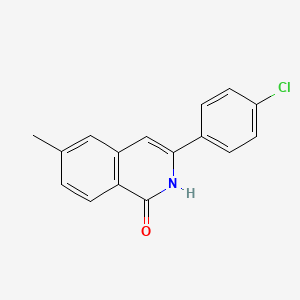
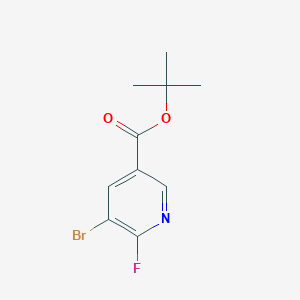
![2'-(Benzyloxy)-[1,1'-biphenyl]-3-amine](/img/structure/B11847320.png)
![2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B11847327.png)
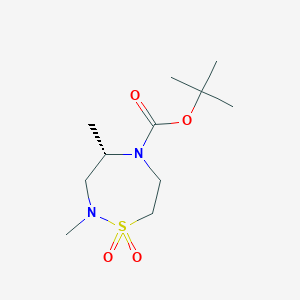


![2-(Cyclohexa-1,3-dien-1-ylmethyl)-1,2-dihydroimidazo[5,1-b]quinazolin-9(4H)-one](/img/structure/B11847365.png)

